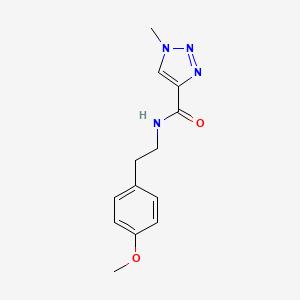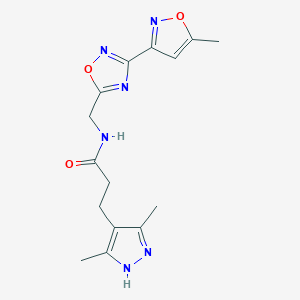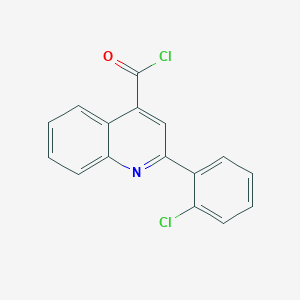
2-(2-chlorophenyl)quinoline-4-carbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)quinoline-4-carbonyl Chloride is a product used for proteomics research . Its molecular formula is C16H9Cl2NO, and it has a molecular weight of 302.16 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a carbonyl chloride group at the 4-position and a chlorophenyl group at the 2-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 302.16 and a molecular formula of C16H9Cl2NO .Aplicaciones Científicas De Investigación
Structural and Optical Properties of Quinoline Derivatives
Researchers have explored the structural and optical properties of quinoline derivatives, highlighting their potential in materials science and photonics. Zeyada, El-Nahass, and El-Shabaan (2016) studied the properties of 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and its chlorophenyl variant, revealing nanocrystalline structures when deposited as thin films and detailed their optical energy gaps and electron transition types, suggesting applications in thin-film technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectroscopic Characterization and NLO Properties
Wazzan, Al-Qurashi, and Faidallah (2016) focused on the spectroscopic characterization, nonlinear optical (NLO) properties, and natural bond orbital (NBO) analyses of chlorophenyl quinoline derivatives. Their research provides insights into the molecular structure and potential applications of these compounds in designing materials with specific optical properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Applications
The photovoltaic properties of quinoline derivatives have also been investigated, showing promise for organic-inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) examined the electrical properties of quinoline derivative films, revealing their potential for use in photodiodes, highlighting the influence of substitution groups like chlorophenyl on device parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Molecular Structure Analysis
The molecular structure and crystal packing of quinoline derivatives have been the subject of detailed studies. Weil, Siebert, and Schnürch (2017) analyzed the crystal structure of a quinoline derivative, noting the absence of π-conjugation across the molecule due to its non-planar structure, which could influence its chemical reactivity and interaction properties (Weil, Siebert, & Schnürch, 2017).
Synthesis and Chemical Reactivity
Research on the synthesis and chemical reactivity of quinoline derivatives reveals their versatility in organic synthesis. For instance, Rotzoll et al. (2010) demonstrated a regiospecific synthesis method for fluorescent 2,4-disubstituted quinolines, which could be useful in developing new fluorescent materials or chemical probes (Rotzoll et al., 2010).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-7-3-1-6-11(13)15-9-12(16(18)20)10-5-2-4-8-14(10)19-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMDSNCWWZOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2807106.png)
![2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2807108.png)
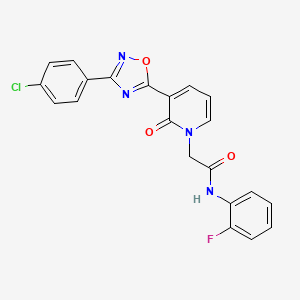
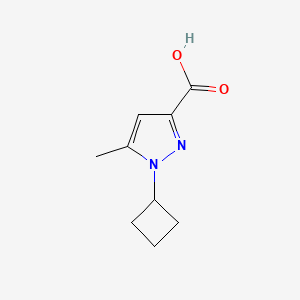
![Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate](/img/structure/B2807112.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)

![2-chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2807117.png)


![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807122.png)

